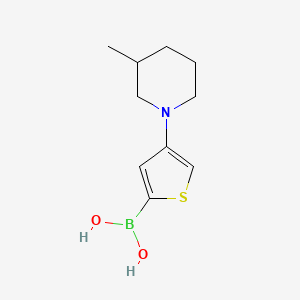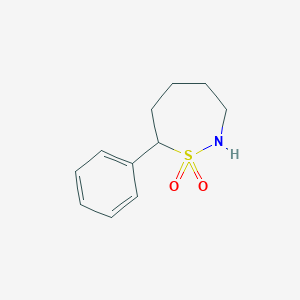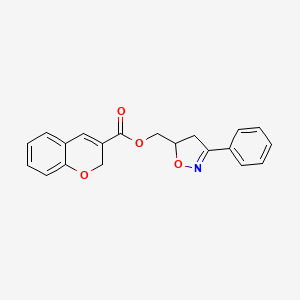![molecular formula C23H35N3O2 B12943802 N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide CAS No. 88138-35-6](/img/structure/B12943802.png)
N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is a chemical compound that features an imidazole ring, a decyl chain, and a phenethyl group connected via an ether linkage to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the attachment of the decyl chain, and finally the coupling with the phenethyl group and acetamide formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring and phenethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenethyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenethyl moiety.
科学的研究の応用
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can bind to metal ions or active sites of enzymes, while the phenethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)benzyl)acetamide
- N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)propionamide
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, decyl chain, and phenethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88138-35-6 |
|---|---|
分子式 |
C23H35N3O2 |
分子量 |
385.5 g/mol |
IUPAC名 |
N-[2-[4-(10-imidazol-1-yldecoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H35N3O2/c1-21(27)25-15-14-22-10-12-23(13-11-22)28-19-9-7-5-3-2-4-6-8-17-26-18-16-24-20-26/h10-13,16,18,20H,2-9,14-15,17,19H2,1H3,(H,25,27) |
InChIキー |
NYSXKZIIIBDLQA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)




![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)




![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)

